

# Validating the long-term efficacy of Tofersen in open-label extension studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588228 | Get Quote |

# Long-Term Efficacy of Tofersen in SOD1-ALS: A Comparative Analysis

An in-depth guide for researchers, scientists, and drug development professionals on the sustained effects of **Tofersen** in open-label extension studies, benchmarked against alternative therapeutic options for Amyotrophic Lateral Sclerosis (ALS).

**Tofersen**, an antisense oligonucleotide, has emerged as a targeted therapy for a genetic form of amyotrophic lateral sclerosis (ALS) caused by mutations in the superoxide dismutase 1 (SOD1) gene. This guide provides a comprehensive analysis of the long-term efficacy of **Tofersen**, drawing upon data from open-label extension (OLE) studies. Its performance is compared with other approved ALS treatments, Riluzole and Edaravone, to offer a contextual understanding of its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

### **Comparative Efficacy of Tofersen and Alternatives**

The long-term efficacy of **Tofersen** has been primarily evaluated in the open-label extension of the Phase 3 VALOR study. The following tables summarize key efficacy endpoints from this study and compare them with available long-term data for Riluzole and Edaravone. It is important to note that direct comparisons are challenging due to differences in study populations (SOD1-ALS for **Tofersen** vs. general ALS for Riluzole and Edaravone) and study designs.



Table 1: Comparison of Change in ALSFRS-R Score from Baseline

| Treatment              | Trial                            | Duration  | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean Change from Baseline (Placebo/Co ntrol) | Difference                                          |
|------------------------|----------------------------------|-----------|----------------------------------------------|----------------------------------------------|-----------------------------------------------------|
| Tofersen<br>(SOD1-ALS) | VALOR & OLE[1][2]                | 52 Weeks  | -6.0 (Early<br>Start)                        | -9.5 (Delayed<br>Start)                      | 3.5 points<br>difference[1]                         |
| Edaravone              | MCI186-19<br>OLE[3][4]           | 48 Weeks  | -7.63<br>(Edaravone-<br>Edaravone)           | -10.9<br>(Placebo-<br>Edaravone)             | Not directly<br>compared at<br>48 weeks             |
| Riluzole               | Pivotal Trials<br>(Pooled)[5][6] | 18 Months | Slower<br>decline                            | Faster<br>decline                            | Significant slowing of functional deterioration[ 7] |

Table 2: Comparison of Long-Term Survival Outcomes

| Treatment           | Trial/Data Source      | Survival Benefit                                                        |
|---------------------|------------------------|-------------------------------------------------------------------------|
| Tofersen (SOD1-ALS) | VALOR & OLE[1][8]      | Lower risk of death or permanent ventilation with earlier initiation[1] |
| Edaravone           | Retrospective Study[7] | 24 months longer vs. control (49 vs. 25 months)                         |
| Riluzole            | Real-World Data[6][9]  | 6 to 19 months longer vs.<br>untreated[6]                               |

Table 3: Biomarker and Respiratory Function Outcomes



| Treatment                                        | Biomarker/Endpoint                                                                                   | Outcome                                                                                                  |
|--------------------------------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Tofersen (SOD1-ALS)                              | CSF SOD1 Protein[1][2]                                                                               | 33% reduction (early start) and<br>21% reduction (delayed start)<br>in total CSF SOD1 protein.[1]<br>[8] |
| Plasma Neurofilament Light<br>Chain (NfL)[1][2]  | 51% reduction (early start) and<br>41% reduction (delayed start)<br>in plasma NfL.[1][8]             |                                                                                                          |
| Respiratory Function (Slow Vital Capacity)[1][7] | Slower decline in percent predicted slow vital capacity with earlier initiation.[1][7]               |                                                                                                          |
| Edaravone                                        | Oxidative Stress Markers (e.g., 3-nitrotyrosine)[10]                                                 | Reduction in markers of oxidative stress.[10]                                                            |
| Riluzole                                         | Not applicable (Mechanism does not directly target a specific biomarker in the same way as Tofersen) |                                                                                                          |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

## Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R)

The ALSFRS-R is a validated rating instrument for monitoring the progression of disability in patients with ALS.[11][12] It is typically administered by a trained evaluator through a structured interview with the patient.[12] The scale consists of 12 questions that assess various aspects of daily function, including speech, salivation, swallowing, handwriting, cutting food, dressing and hygiene, turning in bed, walking, climbing stairs, and respiratory function.[13] Each item is scored from 4 (normal function) to 0 (inability to perform the function), with a total score ranging from 0 to 48.[11] A lower score indicates more severe disability.



Check Availability & Pricing

### **Respiratory Function Assessment (Slow Vital Capacity)**

Slow Vital Capacity (SVC) is a measure of the maximum volume of air that can be slowly exhaled after a maximal inhalation.[14][15] It is a key indicator of respiratory muscle strength and is a critical endpoint in ALS clinical trials due to its correlation with survival.[16][17] The test is performed with the patient in a seated position. They are instructed to take the deepest breath possible and then exhale slowly and completely into a spirometer. The procedure is repeated several times to ensure a reliable and maximal reading.

### **Muscle Strength Assessment (Hand-held Dynamometry)**

Hand-held dynamometry (HHD) is a quantitative method used to measure muscle strength.[18] [19][20] A standardized protocol is followed where the patient is positioned in a specific manner to isolate the muscle group being tested.[20][21] The evaluator places the dynamometer against the limb and instructs the patient to exert maximal force against it for a few seconds. [21][22] The peak force generated is recorded.[22] This process is repeated for various muscle groups to provide a comprehensive assessment of muscle strength. The mean of multiple trials is often used to ensure accuracy.[21]

## Biomarker Analysis: Neurofilament Light Chain (NfL) Assay

Neurofilament light chain (NfL) is a protein component of the neuronal cytoskeleton that is released into the cerebrospinal fluid (CSF) and blood upon neuronal damage.[23][24][25] Its levels are measured as a biomarker of neuroaxonal injury.[23][25] In clinical studies, NfL concentrations in plasma or CSF are typically quantified using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) technology.[23][26] This method allows for the detection of very low levels of NfL, making it a valuable tool for monitoring disease progression and treatment response.[23]

### Visualizing the Mechanism and Workflow

To facilitate a deeper understanding of **Tofersen**'s mechanism of action and the clinical trial workflow, the following diagrams are provided.





Click to download full resolution via product page

Tofersen's mechanism of action in reducing mutant SOD1 protein.





Click to download full resolution via product page

Workflow of the VALOR study and its open-label extension.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 3. Long-term edaravone efficacy in amyotrophic lateral sclerosis: Post-hoc analyses of Study 19 (MCI186-19) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term edaravone efficacy in amyotrophic lateral sclerosis: Post-hoc analyses of Study
   19 (MCI186-19) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nice.org.uk [nice.org.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. portail-sla.fr [portail-sla.fr]
- 13. ALS Clinical Trials & ALSFRS-R | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 14. Comparison of Slow and Forced Vital Capacity on Ability to Evaluate Respiratory Function in Bulbar-Involved Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | SVC Is a Marker of Respiratory Decline Function, Similar to FVC, in Patients With ALS [frontiersin.org]
- 16. 8 Key Considerations for ALS Clinical Trials [vitalograph.com]
- 17. Association Between Decline in Slow Vital Capacity and Respiratory Insufficiency, Use of Assisted Ventilation, Tracheostomy, or Death in Patients With Amyotrophic Lateral Sclerosis -PMC [pmc.ncbi.nlm.nih.gov]
- 18. Psychometric properties of a standardized protocol of muscle strength assessment by hand-held dynamometry in healthy adults: a reliability study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Strength Testing Using Hand-held Dynamometry" by Morey J. Kolber and J.A. Cleland [nsuworks.nova.edu]



- 20. Quantitative strength testing in ALS clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hand-held Dynamometer / Grip Strength | RehabMeasures Database [sralab.org]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. Neurofilament Light (NFL) Assay Creative Biolabs [neuros.creative-biolabs.com]
- 24. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 25. mayocliniclabs.com [mayocliniclabs.com]
- 26. Guidance for use of neurofilament light chain as a cerebrospinal fluid and blood biomarker in multiple sclerosis management PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the long-term efficacy of Tofersen in open-label extension studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#validating-the-long-term-efficacy-of-tofersen-in-open-label-extension-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com